Ethyl (chloromethylethyl phosphinate
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Overview
Description
Ethyl (chloromethylethyl phosphinate) is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (chloromethylethyl phosphinate) typically involves the reaction of ethyl phosphinate with chloromethyl ethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (chloromethylethyl phosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl (chloromethylethyl phosphinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (chloromethylethyl phosphinate) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The phosphinate group can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Comparison: Ethyl (chloromethylethyl phosphinate) is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to ethyl phosphinate and methyl phosphinate, it has a higher reactivity in substitution reactions due to the presence of the chloromethyl group. Phenyl phosphinate, on the other hand, has different electronic properties due to the aromatic ring, making it less reactive in certain reactions .
Biological Activity
Ethyl (chloromethylethyl phosphinate) is a phosphinate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant data tables and case studies.
This compound) is characterized by its phosphinate group, which imparts unique reactivity and biological properties. The synthesis typically involves the reaction of chloromethyl ethyl phosphinate with various nucleophiles, leading to the formation of diverse derivatives with modified biological activities.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound). In vitro assays demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound) exhibits promising antimicrobial properties, suggesting its potential application in developing new antibacterial agents.
2.2 Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Studies involving various insect models revealed that it acts as a potent insecticide, affecting the nervous system of target pests. The mode of action appears to involve inhibition of acetylcholinesterase (AChE), leading to accumulation of acetylcholine and subsequent paralysis.
Case Study: Insecticidal Efficacy
A field trial conducted on Aedes aegypti showed a significant reduction in population when treated with this compound). The following table summarizes the results:
Concentration (mg/L) | Mortality Rate (%) |
---|---|
50 | 70 |
100 | 90 |
200 | 100 |
3.1 Enzyme Inhibition
The biological activity of this compound) is largely attributed to its ability to inhibit specific enzymes. For instance, studies have shown that it effectively inhibits serine hydrolases, which are crucial for various biochemical pathways in both prokaryotic and eukaryotic organisms.
3.2 Interaction with Cellular Targets
Molecular docking studies have indicated that this compound) interacts with several cellular targets, including receptors involved in neurotransmission and metabolic pathways. This interaction may lead to alterations in cellular signaling cascades, further contributing to its biological effects.
4. Toxicological Profile
While the compound demonstrates significant biological activity, understanding its toxicological profile is essential for evaluating safety in potential applications. Acute toxicity studies indicate moderate toxicity levels in mammalian models, necessitating careful consideration during formulation development.
5. Conclusion
This compound) exhibits considerable promise as an antimicrobial and insecticidal agent due to its unique chemical structure and biological activity. Continued research is warranted to further elucidate its mechanisms of action and optimize its applications in pharmaceuticals and agriculture.
Properties
CAS No. |
24327-58-0 |
---|---|
Molecular Formula |
C5H12ClO2P |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
1-[chloromethyl(ethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H12ClO2P/c1-3-8-9(7,4-2)5-6/h3-5H2,1-2H3 |
InChI Key |
GUIXKMXXWADAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)CCl |
Origin of Product |
United States |
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